Pyrazolo[1,5-a]pyrimidine derivative 9
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Overview
Description
Pyrazolo[1,5-a]pyrimidine derivative 9 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of nitrogen-containing heterocyclic compounds. These compounds are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and material science .
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivative 9 typically involves cyclocondensation reactions between 5-aminopyrazoles and 1,3-bis-electrophiles such as β-dicarbonyl compounds . The reaction conditions often include the use of catalysts like FeCl3 and polyvinyl pyrrolidine to accelerate the reaction and improve yields . Industrial production methods may involve optimizing these reaction conditions to achieve higher efficiency and scalability.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivative 9 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives with different functional groups .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivative 9 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 9 involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit protein kinases that are essential for cell growth, differentiation, and survival . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivative 9 can be compared with other similar compounds such as:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar fused-ring structure but differ in their electronic and steric properties.
Pyrazolo[1,5-a]pyrimidine derivatives with different substituents: Variations in the substituents on the pyrazolo[1,5-a]pyrimidine core can lead to differences in their biological activities and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H19Cl2N7O3S |
---|---|
Molecular Weight |
568.4 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-7-(4-chlorophenyl)-3-[[methyl(pyridin-2-yl)amino]carbamoyl]pyrazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C25H19Cl2N7O3S/c1-33(20-8-4-5-13-29-20)31-24(35)21-23-30-14-18(17-6-2-3-7-19(17)27)22(15-9-11-16(26)12-10-15)34(23)32-25(21)38(28,36)37/h2-14H,1H3,(H,31,35)(H2,28,36,37) |
InChI Key |
SIHKCQZRSPKPIN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=N1)NC(=O)C2=C3N=CC(=C(N3N=C2S(=O)(=O)N)C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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